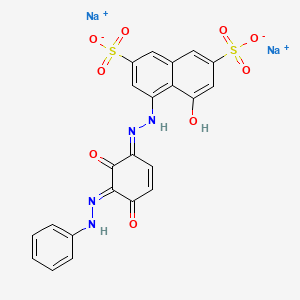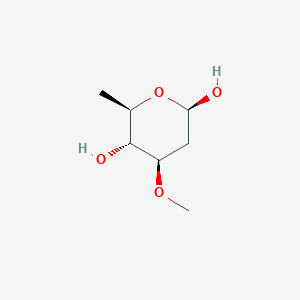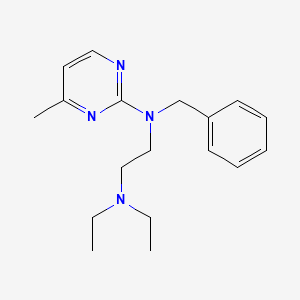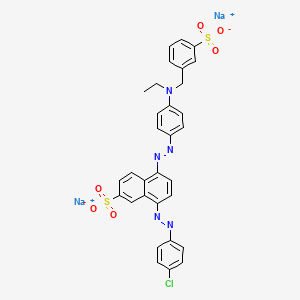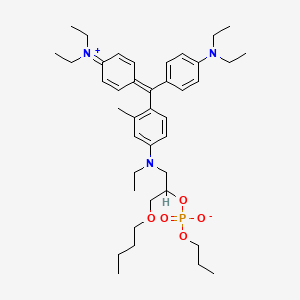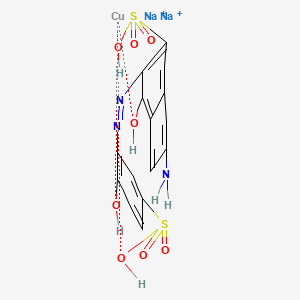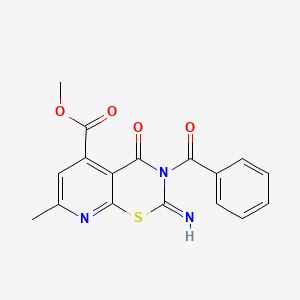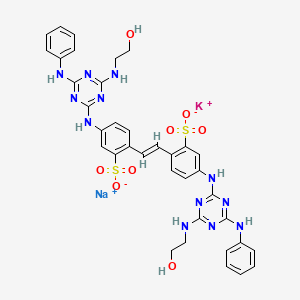
Potassium sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound. It is commonly used as an optical brightener in various industries, including textiles, detergents, and paper. This compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness and brightness in materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under alkaline conditions to form an intermediate. This intermediate is then reacted with aniline and 2-hydroxyethylamine to produce the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through filtration and crystallization processes before being dried and packaged for use.
化学反应分析
Types of Reactions
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can lead to the formation of different substituted compounds.
科学研究应用
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in biological staining techniques to enhance the visibility of cellular structures under a microscope.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and imaging.
Industry: It is widely used as an optical brightener in the textile, detergent, and paper industries to improve the appearance of products.
作用机制
The mechanism of action of potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This process, known as fluorescence, enhances the whiteness and brightness of materials treated with the compound. The molecular targets and pathways involved in this process include the interaction of the compound with the fibers or surfaces of the materials, leading to the emission of visible light.
相似化合物的比较
Similar Compounds
4,4’-Bis(2-sulfostyryl)biphenyl: Another optical brightener used in similar applications.
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its strong fluorescence and used in various industries.
2,5-Bis(benzoxazolyl)thiophene: Used as a brightening agent in textiles and papers.
Uniqueness
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific chemical structure, which provides excellent brightening properties and stability under various conditions. Its ability to enhance the appearance of materials makes it a valuable compound in multiple industries.
属性
CAS 编号 |
85187-70-8 |
|---|---|
分子式 |
C36H34KN12NaO8S2 |
分子量 |
889.0 g/mol |
IUPAC 名称 |
potassium;sodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O8S2.K.Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;; |
InChI 键 |
BMDXUVOQVCRLAN-YHPRVSEPSA-L |
手性 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





